Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(2,6-difluorophenyl)-3-oxopropanoate.
Reduction: 3-(2,6-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,6-difluoro-4-nitrophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar in structure but contains a bromine atom instead of a hydroxy group.
3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Contains a fluorophenyl group and a prop-2-en-1-one moiety.
Uniqueness
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and a difluorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
ZYZIXXLACOSYMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
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